![molecular formula C13H14O3 B2675284 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate CAS No. 74821-55-9](/img/structure/B2675284.png)

methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Overview

Description

Scientific Research Applications

Methyl 5-oxo-TBA-6-carboxylate is used in various scientific research applications. It is used as a substrate in enzymatic assays, as an inhibitor in enzyme kinetics studies, and as a reagent in chemical synthesis. It is also used in the study of the structure and function of enzymes, for the determination of enzyme kinetics, and for the study of the mechanism of action of enzymes.

Mechanism of Action

Methyl 5-oxo-TBA-6-carboxylate acts as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. The binding of the inhibitor to the enzyme can be reversible or irreversible, depending on the type of enzyme and the type of inhibitor.

Biochemical and Physiological Effects

Methyl 5-oxo-TBA-6-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and carbohydrates. It has also been shown to inhibit the activity of enzymes involved in the synthesis of lipids, proteins, and nucleic acids. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

Methyl 5-oxo-TBA-6-carboxylate has several advantages for use in laboratory experiments. It is a readily available reagent and is relatively inexpensive. It is also soluble in organic solvents, which makes it easy to use in laboratory reactions. However, it has some limitations as well. It is not very stable and can decompose over time. In addition, it can be toxic if not used properly.

Future Directions

The use of Methyl 5-oxo-TBA-6-carboxylate in scientific research is still in its early stages. There are many potential future directions for research, including the development of new methods for the synthesis of the compound, the development of new applications for the compound, and the study of the effects of the compound on different biological systems. In addition, more research is needed to understand the mechanism of action of the compound and to identify potential therapeutic uses.

Safety and Hazards

“Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is classified under GHS07. The signal word for this substance is ‘Warning’. The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXIXQIVFXMNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

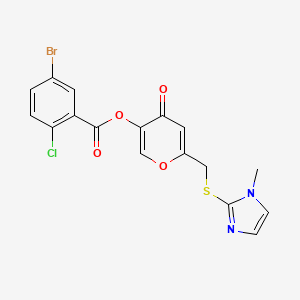

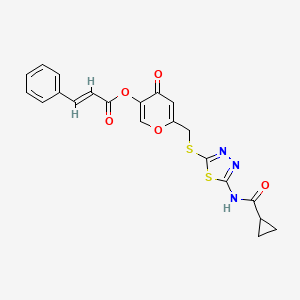

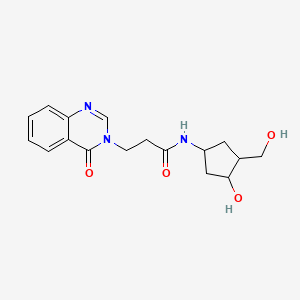

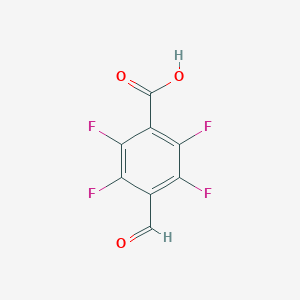

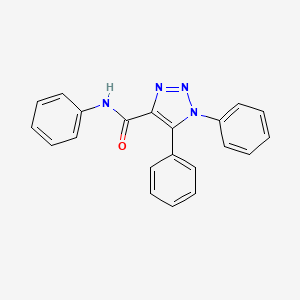

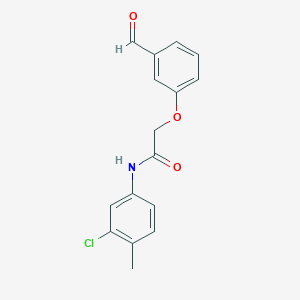

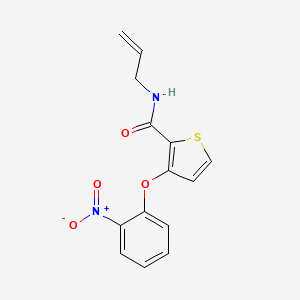

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B2675201.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)

![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)